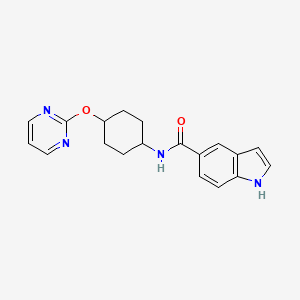

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring, a cyclohexyl group, and an indole moiety, making it a versatile molecule for diverse applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction where a cyclohexyl halide reacts with a suitable nucleophile.

Indole Synthesis: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Coupling Reactions: The final step involves coupling the pyrimidine, cyclohexyl, and indole fragments. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the pyrimidine ring or the cyclohexyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, HOBt.

Solvents: Dichloromethane, ethanol, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. The specific pathways involved depend on the biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxylic acid: Carboxylic acid derivative of the compound.

Uniqueness

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple biological targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Biologische Aktivität

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide, also known as CPI-444, is a synthetic organic compound that has recently gained attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and an indole-5-carboxamide moiety. Its molecular formula is C19H20N4O2, with a molecular weight of 336.4 g/mol. The structural attributes contribute to its unique biological behavior and potential therapeutic applications.

This compound primarily acts as an adenosine A2A receptor antagonist . By blocking this receptor, the compound can modulate immune responses and inhibit tumor growth. The interaction with the A2A receptor is crucial for its anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies using MTT assays showed that CPI-444 exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical) with LC50 values ranging from 0.5 to 0.9 μM .

- Selectivity : Importantly, it displayed lower toxicity towards normal cell lines (HEK293, LO2, MRC5) with IC50 values exceeding 100 μg/ml, indicating a favorable safety profile .

Anti-inflammatory Properties

CPI-444 has also been studied for its anti-inflammatory effects:

- Macrophage Studies : In RAW 264.7 macrophages, the compound significantly inhibited lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of CPI-444 can be attributed to specific structural features:

| Structural Feature | Activity Implication |

|---|---|

| Indole Moiety | Enhances binding affinity to biological targets |

| Pyrimidin-2-yloxy Group | Increases specificity and reduces off-target effects |

| Cyclohexyl Ring | Contributes to overall stability and solubility |

Case Studies

- Synthesis and Evaluation : A study on the synthesis of indole derivatives reported that CPI-444 showed promising results in inhibiting cancer cell proliferation while maintaining low cytotoxicity against normal cells .

- In Vivo Studies : Administration of CPI-444 in animal models demonstrated significant reductions in tumor size and improved survival rates without notable toxicity.

- Combination Therapies : Research indicates that combining CPI-444 with other therapeutic agents enhances its efficacy against resistant cancer types .

Eigenschaften

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(14-2-7-17-13(12-14)8-11-20-17)23-15-3-5-16(6-4-15)25-19-21-9-1-10-22-19/h1-2,7-12,15-16,20H,3-6H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUBUCOAHYLSKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.